molecular formula C7H4BrClN2O3 B2588488 5-Bromo-4-chloro-2-nitrobenzamide CAS No. 1820608-87-4

5-Bromo-4-chloro-2-nitrobenzamide

Cat. No.: B2588488
CAS No.: 1820608-87-4
M. Wt: 279.47
InChI Key: GXFMZQMWFNVVFU-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-nitrobenzamide is a chemical compound with the molecular formula C7H4BrClN2O3 . It has a molecular weight of 279.48 . It is used in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .


Synthesis Analysis

The synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H4BrClN2O3/c8-4-2-6 (11 (13)14)3 (7 (10)12)1-5 (4)9/h1-2H, (H2,10,12) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions are part of a practical process that was demonstrated to be scalable with a great yield .

Scientific Research Applications

  • Crystal Engineering Applications

    • 5-Bromo-4-chloro-2-nitrobenzamide contributes to the field of crystal engineering. The molecule is involved in complex crystal structures, where its interactions with other molecules demonstrate the principles of molecular tapes mediated via hydrogen and halogen bonds. Such insights are crucial for understanding and designing new crystalline materials, particularly in the context of hydrogen bonding and halogen bonding domains (Saha, Nangia, & Jaskólski, 2005).
  • Molecular Docking and Dynamic Simulation Studies

    • In the realm of molecular docking and simulation studies, this compound derivatives have been explored. These studies provide insights into the binding interactions of these compounds with enzymes, crucial for understanding their potential biological activities. Molecular dynamic simulations validate the stability of these compounds in the binding site of target proteins (Thakral, Narang, Kumar, & Singh, 2020).
  • DNA Crosslinking Agent Research

    • Research into DNA crosslinking agents has also involved derivatives of this compound. Studies on these compounds reveal their ability to form DNA interstrand crosslinks in cells, an important mechanism for inducing cytotoxicity. This research highlights the role of these compounds as potential prodrugs for targeted cancer therapies (Knox et al., 1993).
  • Synthesis of Complex Compounds

    • The synthesis of complex compounds like chlorantraniliprole, an important agrochemical, uses this compound as a starting material. These studies demonstrate the compound's utility in synthesizing key intermediates for important industrial chemicals (Yi-fen, Ai-xia, & Yafei, 2010).
  • Urease Inhibitory Activity and Antioxidant Potential

    • In the field of biochemistry, derivatives of this compound have been studied for their urease inhibitory activity and antioxidant potential. These properties are significant for potential applications in medicine and agriculture (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).
  • Bioactivation Studies

    • Bioactivation studies of this compound derivatives have provided insights into their cytotoxic mechanisms. Understanding how these compounds interact with biological systems is vital for developing effective therapeutic agents (Knox, Friedlos, Marchbank, & Roberts, 1991).
  • Spectrophotometric Analysis

    • Spectrophotometric methods for determining trace elements like nickel use derivatives of this compound. This highlights its application in analytical chemistry, particularly in the development of sensitive and accurate methods for element detection (Banjare, Thakur, & Deb, 2004).

Safety and Hazards

While specific safety and hazard information for 5-Bromo-4-chloro-2-nitrobenzamide is not available, general precautions should be taken while handling this compound. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

5-bromo-4-chloro-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O3/c8-4-1-3(7(10)12)6(11(13)14)2-5(4)9/h1-2H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFMZQMWFNVVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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